Ethyl 2-(tert-butylamino)acetate
Overview
Description
Ethyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C8H17NO2. It is a derivative of amino acids and is characterized by the presence of an ethyl ester group and a tert-butylamino group attached to the alpha carbon. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(tert-butylamino)acetate typically involves the esterification of 2-(tert-butylamino)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(tert-butylamino)acetic acid+ethanolacid catalystEthyl 2-(tert-butylamino)acetate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of anhydrous conditions and efficient separation techniques, such as distillation or crystallization, are crucial to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions can replace the ethoxy group, forming 2-(tert-butylamino)acetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 2-(tert-butylamino)acetic acid.
Reduction: 2-(tert-butylamino)ethanol.
Substitution: 2-(tert-butylamino)acetic acid.
Scientific Research Applications
Ethyl 2-(tert-butylamino)acetate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: this compound is utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can engage in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- 2-(tert-butylamino)acetic acid
- 2-(tert-butylamino)ethanol
- tert-Butylamine
Comparison: Ethyl 2-(tert-butylamino)acetate is unique due to the presence of both an ester and a tert-butylamino group, which imparts distinct reactivity and solubility properties. Compared to 2-(tert-butylamino)acetic acid, the ester form is more lipophilic and can be used in different solvent systems. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets compared to simpler amines like tert-butylamine.
Properties
IUPAC Name |
ethyl 2-(tert-butylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKBSWWRBCOBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380524 | |
Record name | Ethyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37885-76-0 | |
Record name | Ethyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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